Men 10376

Description

Properties

IUPAC Name |

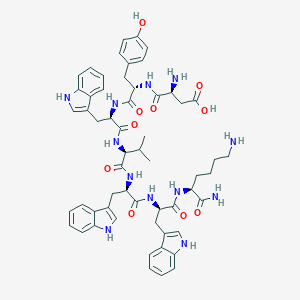

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHOFZNACVKNHK-SXVLBCBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H68N12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1081.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135306-85-3 | |

| Record name | MEN 10376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to Menin Inhibition for the Treatment of MLL-Rearranged Leukemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute leukemias harboring rearrangements of the KMT2A gene (formerly MLL) are aggressive hematological malignancies with historically poor prognoses, particularly in infants.[1][2] The pathophysiology of this disease is driven by the aberrant function of KMT2A fusion proteins. A critical dependency for the oncogenic activity of these fusion proteins is their direct interaction with the nuclear protein menin.[3] This interaction tethers the fusion protein to chromatin, leading to the dysregulated expression of leukemogenic genes such as HOXA9 and MEIS1, which in turn blocks hematopoietic differentiation and promotes uncontrolled cell proliferation.[3][4][5]

The absolute requirement of the menin-KMT2A fusion interaction for leukemogenesis has established it as a premier therapeutic target.[1][3] A new class of small-molecule inhibitors, exemplified by compounds such as revumenib, ziftomenib, and others in development (referred to broadly in preclinical literature by designations like MEN-10376, VTP50469, MI-503), has been designed to specifically disrupt this protein-protein interaction (PPI).[6][7] These agents bind to a deep pocket on menin, competitively blocking its association with the KMT2A fusion protein.[8][9] This targeted disruption effectively reverses the oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[5] This technical guide provides an in-depth overview of the pathophysiology of KMT2A-rearranged leukemia, the mechanism of menin inhibition, preclinical and clinical data, and key experimental protocols used in the development of this promising new class of targeted therapies.

Pathophysiology of KMT2A (MLL)-Rearranged Leukemia

The KMT2A gene on chromosome 11q23 encodes a histone methyltransferase crucial for epigenetic regulation during normal embryonic development and hematopoiesis.[5] In KMT2A-rearranged (KMT2A-r) leukemias, chromosomal translocations fuse the 5' portion of KMT2A with one of over 100 different partner genes.[10][11] This event creates a chimeric KMT2A fusion protein that retains the N-terminal region of KMT2A, which is responsible for binding to menin, but loses its C-terminal enzymatic SET domain.[1]

The oncogenic mechanism is driven by the formation of a multiprotein complex on chromatin. The key steps are:

-

Complex Formation: The KMT2A fusion protein (KMT2A-FP) binds directly to the scaffold protein menin.[3] This interaction is essential and serves as the anchor for the complex.

-

Chromatin Recruitment: Menin recruits the KMT2A-FP to the promoter regions of specific target genes.[8] Other cofactors, such as LEDGF, are also involved in stabilizing this interaction with chromatin.[8]

-

Transcriptional Upregulation: The assembled complex recruits other transcriptional machinery, including the histone methyltransferase DOT1L and the pTEFb complex, leading to aberrant histone methylation (e.g., H3K79 methylation) and transcriptional elongation.[8][10]

-

Leukemogenesis: This results in the sustained, high-level expression of genes critical for leukemia development, most notably the HOXA gene cluster and its cofactor MEIS1.[4][5] Elevated levels of HOXA9 and MEIS1 block the normal differentiation of hematopoietic progenitor cells and drive their proliferation, leading to the development of acute leukemia.[3]

The Menin-KMT2A Interaction: A Prime Therapeutic Target

Genetic studies have unequivocally demonstrated that the interaction between menin and the KMT2A fusion protein is indispensable for leukemogenesis.[3] Deletion of the menin-binding motif from the KMT2A fusion protein completely abrogates its ability to transform cells and cause leukemia in mouse models.[1] This dependency makes the menin-KMT2A protein-protein interaction (PPI) an ideal therapeutic target.

Menin inhibitors are small molecules designed to fit into a specific hydrophobic pocket on the surface of the menin protein where the N-terminus of KMT2A normally binds.[9] By occupying this pocket, the inhibitor competitively prevents the KMT2A fusion protein from docking with menin.[8][9] This action disrupts the entire oncogenic complex, displaces it from chromatin, and leads to the normalization of target gene expression.[5][12] The downstream effects are the induction of differentiation and apoptosis, specifically in the malignant cells that depend on this interaction, while largely sparing normal hematopoietic cells.[12]

References

- 1. ashpublications.org [ashpublications.org]

- 2. Recent Developments and Evolving Therapeutic Strategies in KMT2A-Rearranged Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hematologyandoncology.net [hematologyandoncology.net]

- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KMT2A-CBL rearrangements in acute leukemias: clinical characteristics and genetic breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Role of MEN-10376 in Cellular Signaling: A Technical Guide to its Antagonistic Action on the Tachykinin NK-2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEN-10376 is a potent and selective antagonist of the tachykinin NK-2 receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides an in-depth analysis of the mechanism of action of MEN-10376, focusing on its interaction with the NK-2 receptor and the subsequent impact on intracellular signaling pathways. While initial investigations explored a potential role in chromatin modification, the primary and well-documented function of MEN-10376 lies in its competitive antagonism at the NK-2 receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling cascades.

Introduction to Tachykinins and the NK-2 Receptor

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their effects by binding to three distinct GPCRs: the NK-1, NK-2, and NK-3 receptors. NKA is the preferential endogenous ligand for the NK-2 receptor. The activation of the NK-2 receptor is coupled to G-proteins, primarily Gs and Gq/G11, initiating a cascade of intracellular events.

MEN-10376: A Selective NK-2 Receptor Antagonist

MEN-10376 is a synthetic peptide analog of Neurokinin A.[1] Its structure, H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2, confers high affinity and selectivity for the NK-2 receptor.[1] By competitively binding to the NK-2 receptor, MEN-10376 effectively blocks the binding of endogenous ligands like NKA, thereby inhibiting the downstream signaling pathways.

Quantitative Analysis of MEN-10376 Activity

The antagonist potency of MEN-10376 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for MEN-10376.

| Parameter | Value | Receptor/Tissue | Reference |

| Ki | 4.4 µM | Rat small intestine NK-2 receptor | [2][3] |

| pA2 | 8.08 | Endothelium-deprived rabbit pulmonary artery (NK-2A receptor) | [1][2] |

| pA2 | 5.66 | Guinea-pig ileum (NK-1 receptor) | [1][2] |

| Ki (selectivity) | >10 µM | NK-1 and NK-3 receptors | [2] |

| Table 1: In Vitro Binding Affinity and Potency of MEN-10376. |

| Experimental Model | Effect of MEN-10376 | Dosage | Reference |

| Anesthetized guinea-pig | Attenuation of NKA-induced bronchoconstriction | - | [4] |

| Rat urinary bladder | Antagonism of NK-2 receptor agonist-induced increase in bladder motility | 1 and 3 µmol/kg | [2] |

| Asthmatic patients | Inhibition of NKA-induced bronchoconstriction | - | [5][6][7] |

| Table 2: In Vivo Efficacy of MEN-10376. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of NK-2 receptor antagonists like MEN-10376.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for its target receptor.

Objective: To determine the Ki of MEN-10376 for the NK-2 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the NK-2 receptor (e.g., hamster urinary bladder).[8]

-

Radiolabeled ligand (e.g., [³H]-NKA or a high-affinity radiolabeled antagonist).

-

MEN-10376 at various concentrations.

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of MEN-10376 in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The Ki value is calculated from the IC50 (the concentration of MEN-10376 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Determination of pA2 Value (Functional Antagonism)

The pA2 value is a measure of the potency of a competitive antagonist.

Objective: To determine the pA2 value of MEN-10376 at the NK-2 receptor.

Materials:

-

Isolated tissue preparation expressing NK-2 receptors (e.g., rabbit pulmonary artery).[1][9]

-

Neurokinin A (NKA) as the agonist.

-

MEN-10376 as the antagonist.

-

Organ bath setup with physiological salt solution.

-

Transducer and recording system to measure tissue contraction.

Protocol:

-

Mount the isolated tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

-

Generate a cumulative concentration-response curve for NKA to determine its EC50 (the concentration that produces 50% of the maximal response).

-

Wash the tissue and incubate it with a fixed concentration of MEN-10376 for a specific period.

-

Generate a second cumulative concentration-response curve for NKA in the presence of MEN-10376.

-

Repeat step 3 and 4 with at least two other concentrations of MEN-10376.

-

The pA2 value is determined using a Schild plot, where the log of (concentration ratio - 1) is plotted against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line gives the pA2 value.[10][11]

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To assess the inhibitory effect of MEN-10376 on NKA-induced calcium mobilization.

Materials:

-

Cells expressing the NK-2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

-

Neurokinin A (NKA).

-

MEN-10376.

-

Fluorometric imaging plate reader or flow cytometer.

Protocol:

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with varying concentrations of MEN-10376.

-

Stimulate the cells with a fixed concentration of NKA.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[12][13][14][15]

-

The inhibitory effect of MEN-10376 is determined by the reduction in the NKA-induced calcium signal.

Signaling Pathways and Visualizations

Activation of the NK-2 receptor by NKA initiates a signaling cascade that can be blocked by MEN-10376. A potential, though indirect, link to chromatin modification exists through the activation of transcription factors like NF-κB, which is known to be involved in the expression of pro-inflammatory genes.

Caption: MEN-10376 blocks NKA-induced NK-2 receptor signaling.

Caption: Experimental workflow for characterizing MEN-10376.

Conclusion

MEN-10376 is a well-characterized, potent, and selective antagonist of the tachykinin NK-2 receptor. Its mechanism of action involves the competitive blockade of NKA binding, leading to the inhibition of downstream signaling pathways, including the mobilization of intracellular calcium. While a direct role in chromatin modification has not been established, its ability to modulate inflammatory responses through pathways such as NF-κB suggests an indirect influence on gene expression. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with MEN-10376 and other NK-2 receptor modulators.

References

- 1. Tachykinin NK2 receptor antagonist-MEN 10376 - Creative Peptides [creative-peptides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Capsaicin and neurokinin A-induced bronchoconstriction in the anaesthetised guinea-pig: evidence for a direct action of menthol on isolated bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of the tachykinin NK(2) receptor antagonist MEN11420 (nepadutant) on neurokinin A-induced bronchoconstriction in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of inhaled substance P and neurokinin A on the airways of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The triple neurokinin-receptor antagonist CS-003 inhibits neurokinin A-induced bronchoconstriction in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-terminal truncated analogs of men 10376 as tachykinin NK-2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neuron.mefst.hr [neuron.mefst.hr]

- 11. Pa2 determination | PPTX [slideshare.net]

- 12. Measuring intracellular calcium signaling in murine NK cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of Intracellular Ca2+ Mobilization in Human NK Cell Subsets by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

Unveiling a Novel Axis in Hematopoietic Regulation: A Technical Guide to the Target Validation of MEN-10376 in Hematopoietic Stem Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the rationale and methodologies for validating the tachykinin NK-2 receptor as a therapeutic target in the context of hematopoietic stem cells (HSCs), with a specific focus on the potential application of MEN-10376, a selective NK-2 receptor antagonist. While direct studies on MEN-10376 in hematopoiesis are not yet in the public domain, this document synthesizes the existing body of evidence on the role of the tachykinin system in regulating blood cell formation to build a strong hypothesis for the therapeutic modulation of this pathway.

Executive Summary

The intricate process of hematopoiesis, the lifelong production of all blood and immune cells from a small pool of HSCs, is tightly regulated by a complex interplay of intrinsic and extrinsic signals within the bone marrow microenvironment. Emerging evidence points towards the involvement of the nervous system, particularly through neuropeptides like tachykinins, in modulating HSC fate. The tachykinin family, which includes Substance P (SP) and Neurokinin A (NKA), exerts its effects through three G-protein coupled receptors: NK-1, NK-2, and NK-3. While the NK-1 receptor, preferentially activated by SP, has been shown to have a generally stimulatory effect on hematopoiesis, the NK-2 receptor, the primary target of NKA, presents a contrasting inhibitory role, particularly on myeloid lineage commitment. This guide posits that the selective blockade of the NK-2 receptor using an antagonist such as MEN-10376 could represent a novel therapeutic strategy to promote the proliferation and differentiation of specific hematopoietic lineages, with potential applications in bone marrow failure syndromes, post-chemotherapy recovery, and other hematological disorders.

The Tachykinin System in Hematopoiesis: A Dual Regulatory Role

The tachykinin system plays a multifaceted role in the regulation of hematopoiesis, with different ligands and receptors often exerting opposing effects. This dual functionality underscores the complexity of the neuro-hematopoietic axis and presents an opportunity for targeted therapeutic intervention.

Table 1: Effects of Tachykinin Ligands on Hematopoietic Progenitor Cells

| Ligand | Primary Receptor | Effect on Myeloid Progenitors (CFU-GM) | Effect on Erythroid Progenitors (BFU-E/CFU-E) | Reference |

| Substance P (SP) | NK-1 | Stimulatory | Stimulatory | [1] |

| Neurokinin A (NKA) | NK-2 | Inhibitory | Stimulatory | [2] |

CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage; BFU-E: Burst-Forming Unit-Erythroid; CFU-E: Colony-Forming Unit-Erythroid.

The differential effects of SP and NKA, both of which are derived from the same preprotachykinin I gene, suggest a finely tuned regulatory mechanism within the bone marrow.[2] The inhibitory action of NKA on myeloid progenitors is of particular interest, as it implies that blocking the NK-2 receptor could disinhibit myelopoiesis.

Proposed Mechanism of Action for an NK-2 Receptor Antagonist in Hematopoietic Stem Cells

We hypothesize that in the bone marrow microenvironment, NKA, released from nerve endings or other local cells, acts on NK-2 receptors expressed on hematopoietic progenitors to suppress their proliferation and/or differentiation into the myeloid lineage. An NK-2 receptor antagonist, such as MEN-10376, would block this interaction, thereby promoting the expansion of myeloid progenitors.

Experimental Protocols for Target Validation

The validation of the NK-2 receptor as a therapeutic target in HSCs requires a series of well-defined in vitro and in vivo experiments. The following protocols provide a roadmap for this validation process.

In Vitro Colony-Forming Unit (CFU) Assays

Objective: To determine the effect of MEN-10376 on the proliferation and differentiation of hematopoietic progenitors.

Methodology:

-

Isolate lineage-negative (Lin-) hematopoietic progenitor cells from human cord blood or mouse bone marrow using magnetic-activated cell sorting (MACS).

-

Plate the Lin- cells in methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth of various hematopoietic colonies.

-

Divide the cultures into experimental groups:

-

Vehicle control

-

NKA (to confirm inhibitory effect on CFU-GM)

-

MEN-10376 at various concentrations

-

NKA + MEN-10376 at various concentrations

-

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.

-

Enumerate and classify the colonies (CFU-GM, BFU-E, CFU-GEMM) based on their morphology under an inverted microscope.

Expected Outcome: MEN-10376 is expected to increase the number of CFU-GM colonies, both at baseline and in the presence of NKA, indicating a reversal of the NKA-mediated inhibition of myelopoiesis.

In Vivo Murine Model of Myelosuppression

Objective: To evaluate the efficacy of MEN-10376 in promoting hematopoietic recovery in a myelosuppressed mouse model.

Methodology:

-

Induce myelosuppression in a cohort of C57BL/6 mice by administering a sublethal dose of a chemotherapeutic agent (e.g., 5-fluorouracil) or total body irradiation.

-

Divide the mice into treatment groups:

-

Vehicle control

-

MEN-10376 (administered daily via an appropriate route, e.g., subcutaneous injection)

-

-

Monitor the mice for signs of toxicity and collect peripheral blood samples at regular intervals (e.g., days 7, 14, 21 post-myelosuppression).

-

Perform complete blood counts (CBCs) to assess the recovery of white blood cells (specifically neutrophils), red blood cells, and platelets.

-

At the end of the study, harvest bone marrow and spleen to analyze the hematopoietic progenitor populations by flow cytometry (e.g., LSK cells, CMPs, GMPs).

Expected Outcome: Mice treated with MEN-10376 are expected to show an accelerated recovery of peripheral blood neutrophil counts and an expansion of myeloid progenitor populations in the bone marrow and spleen compared to the vehicle-treated group.

Table 2: Key Parameters for In Vivo Myelosuppression Model

| Parameter | Description |

| Animal Model | C57BL/6 mice |

| Myelosuppression Agent | 5-fluorouracil (150 mg/kg, single i.p. injection) |

| Treatment | MEN-10376 (dose and route to be determined by pharmacokinetic studies) or vehicle control |

| Primary Endpoint | Time to neutrophil recovery (ANC > 500/µL) |

| Secondary Endpoints | Platelet and red blood cell recovery, bone marrow and spleen progenitor analysis (LSK, CMP, GMP) |

ANC: Absolute Neutrophil Count; LSK: Lineage-Sca-1+c-Kit+; CMP: Common Myeloid Progenitor; GMP: Granulocyte-Macrophage Progenitor.

Future Directions and Therapeutic Potential

The validation of the NK-2 receptor as a target in hematopoietic stem and progenitor cells could open up new avenues for the treatment of various hematological conditions. The selective antagonism of this receptor with a compound like MEN-10376 offers a targeted approach to stimulate myelopoiesis, which could be beneficial in:

-

Accelerating hematopoietic recovery after chemotherapy or bone marrow transplantation.

-

Treating certain types of bone marrow failure syndromes characterized by neutropenia.

-

Potentiating the efficacy of granulocyte colony-stimulating factor (G-CSF).

Further research is warranted to fully elucidate the signaling pathways downstream of the NK-2 receptor in hematopoietic cells and to explore the potential for combination therapies. The development of MEN-10376 and similar molecules could provide a novel and valuable tool in the armamentarium of hematologists and oncologists.

References

A Technical Guide to the Discovery and Synthesis of Novel Menin-MLL Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel small molecule inhibitors targeting the critical protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is a key driver in certain aggressive forms of acute leukemia, making it a promising therapeutic target. This guide details the underlying biology, showcases key chemical scaffolds, presents quantitative data for prominent inhibitors, and provides detailed experimental protocols for their evaluation.

The Menin-MLL Interaction: A Critical Oncogenic Driver

Mixed lineage leukemia (MLL) gene rearrangements, found at chromosome 11q23, are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] These rearrangements lead to the formation of oncogenic MLL fusion proteins. The protein Menin, encoded by the MEN1 gene, acts as a crucial oncogenic cofactor for these MLL fusion proteins.[1][3] A direct and high-affinity interaction between Menin and the N-terminal region of MLL fusion proteins is essential for their leukemogenic activity.[1][2][4]

This interaction tethers the MLL fusion protein complex to chromatin, leading to the aberrant upregulation of downstream target genes, most notably HOXA9 and its cofactor MEIS1.[5][6][7] The overexpression of these genes is critical for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[6][8] Therefore, disrupting the Menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy for these leukemias.[1][3][9][10]

Signaling Pathway

The Menin-MLL signaling pathway is central to the pathogenesis of MLL-rearranged leukemias. The MLL fusion protein, containing the N-terminus of MLL, binds to Menin. This complex then recruits other epigenetic modifiers, such as DOT1L, a histone H3K79 methyltransferase, to target gene promoters.[1] This leads to histone modifications that maintain a transcriptional state favorable for the expression of leukemogenic genes like HOXA9 and MEIS1. Menin inhibitors competitively bind to the MLL binding pocket on Menin, displacing the MLL fusion protein and preventing the recruitment of the transcriptional machinery, ultimately leading to the downregulation of HOXA9 and MEIS1, cell differentiation, and apoptosis.[6][7]

Discovery and Development of Menin-MLL Inhibitors

The discovery of Menin-MLL inhibitors has been largely driven by high-throughput screening (HTS) followed by structure-based drug design.[4][11] Several distinct chemical scaffolds have been identified, with thienopyrimidines and piperidine derivatives being among the most extensively studied.[12][13] Medicinal chemistry efforts have focused on optimizing potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates.[1][14]

Key Chemical Scaffolds and Structure-Activity Relationships (SAR)

Thienopyrimidine Derivatives: This class of inhibitors was one of the first to be identified.[8] Compounds like MI-2 and its analogs bind to the MLL binding pocket on Menin, mimicking key interactions of the MLL peptide.[15] Optimization of this scaffold has led to highly potent compounds such as MI-503 and VTP50469, with nanomolar to picomolar affinities.[14][16][17]

Piperidine Derivatives: Another important class of Menin-MLL inhibitors is based on a piperidine scaffold. MIV-6R is a prominent example, demonstrating potent inhibition of the Menin-MLL interaction and selective activity in MLL-rearranged leukemia cells.[4][11][18]

Quantitative Data of Selected Menin-MLL Inhibitors

The following table summarizes the in vitro and cellular activities of several key Menin-MLL inhibitors.

| Inhibitor | Scaffold | Target Binding (Kd) | PPI Inhibition (IC50) | Cell Proliferation (GI50/IC50) | Reference |

| MI-2 | Thienopyrimidine | 158 nM | 446 nM | ~25 µM (MLL-AF9 cells) | [15] |

| MI-503 | Thienopyrimidine | ~10 nM | 14.7 nM | 14.7 nM (MV4;11) | [14][16] |

| MIV-6R | Piperidine | 85 nM | 56 nM | 1.1 µM (MLL-AF9 cells) | [4][11][18] |

| VTP50469 | Pyrimidine | 104 pM (Ki) | - | 13-37 nM (various MLL-r cell lines) | [17][19] |

| M-89 | Not Specified | 1.4 nM | - | 25 nM (MV4;11), 55 nM (MOLM-13) | [20] |

| Revumenib (SNDX-5613) | Not Specified | - | - | - | [3][21] |

| Ziftomenib (KO-539) | Not Specified | - | - | - | [3][17] |

Experimental Protocols

The discovery and characterization of Menin-MLL inhibitors rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

General Experimental Workflow

The typical workflow for the discovery and preclinical evaluation of Menin-MLL inhibitors involves several stages, from initial screening to in vivo efficacy studies.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a robust method for HTS and for determining the IC50 of inhibitors. It measures the proximity of a donor and an acceptor fluorophore.[22][23]

Principle: A biotinylated MLL peptide is bound to a streptavidin-conjugated donor fluorophore (e.g., Europium cryptate), and a His-tagged Menin protein is bound to an anti-His antibody conjugated to an acceptor fluorophore (e.g., XL665). When Menin and the MLL peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA.

-

Prepare solutions of His-tagged Menin, biotinylated MLL peptide, streptavidin-Europium cryptate, and anti-His-XL665 in assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the compound solution to each well.

-

Add 4 µL of a pre-mixed solution of His-tagged Menin and anti-His-XL665.

-

Add 4 µL of a pre-mixed solution of biotinylated MLL peptide and streptavidin-Europium cryptate.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay

FP is another common method for measuring the binding affinity and inhibition of the Menin-MLL interaction.[4]

Principle: A small fluorescently labeled MLL peptide (e.g., with fluorescein or Texas Red) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger Menin protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors compete with the fluorescent peptide for binding to Menin, causing a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

FP Buffer: 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP.

-

Prepare a solution of Menin protein and a fluorescently labeled MLL peptide in FP buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure (96- or 384-well black plates):

-

Add a fixed concentration of the fluorescently labeled MLL peptide to each well.

-

Add serial dilutions of the test compound.

-

Add a fixed concentration of the Menin protein to initiate the binding reaction.

-

Incubate at room temperature for 1-3 hours to reach equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Plot the millipolarization (mP) values against the compound concentration to determine the IC50.

-

AlphaLISA Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive bead-based immunoassay suitable for studying protein-protein interactions.[1][3]

Principle: One interacting partner (e.g., biotinylated MLL peptide) is captured by streptavidin-coated Donor beads, and the other partner (e.g., tagged Menin) is captured by antibody-coated Acceptor beads. Upon illumination at 680 nm, the Donor beads release singlet oxygen, which can travel up to 200 nm. If an Acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, emitting light at 615 nm. Inhibitors disrupt the interaction, reducing the signal.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of biotinylated MLL peptide, tagged Menin protein, Streptavidin-Donor beads, and anti-tag Acceptor beads in AlphaLISA buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure (384-well OptiPlate):

-

Add the test compound to the wells.

-

Add the biotinylated MLL peptide and the tagged Menin protein.

-

Incubate for 60 minutes at room temperature.

-

Add the anti-tag Acceptor beads and incubate for another 60 minutes.

-

Add the Streptavidin-Donor beads and incubate for 30-60 minutes in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the luminescent signal against the compound concentration to determine the IC50.

-

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Plating:

-

Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).

-

-

Compound Treatment:

-

Add serial dilutions of the Menin-MLL inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that an inhibitor disrupts the Menin-MLL interaction within a cellular context.[6]

Principle: A specific antibody is used to pull down a target protein (e.g., MLL fusion protein) from a cell lysate. If another protein (Menin) is part of a complex with the target protein, it will also be pulled down. The presence of both proteins in the immunoprecipitate is then detected by Western blotting.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the Menin-MLL inhibitor or vehicle control for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against the MLL fusion protein (or a tag) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against both the MLL fusion protein and Menin, followed by HRP-conjugated secondary antibodies.

-

Detect the proteins using a chemiluminescence substrate. A reduced amount of Menin in the immunoprecipitate from inhibitor-treated cells indicates disruption of the interaction.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of Menin-MLL inhibitors on the expression of downstream target genes like HOXA9 and MEIS1.[8]

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat leukemia cells with the inhibitor or vehicle control.

-

Extract total RNA from the cells using a suitable kit (e.g., RNeasy Kit).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method. A decrease in the relative expression of HOXA9 and MEIS1 in inhibitor-treated cells compared to the control indicates on-target activity.

-

Synthesis of a Thienopyrimidine Inhibitor: A Representative Protocol

The synthesis of thienopyrimidine-based Menin-MLL inhibitors often follows a multi-step sequence. The following is a generalized scheme based on published methods.[24][25][26]

Scheme: A common route involves the Gewald reaction to form a 2-aminothiophene, followed by cyclization to build the thienopyrimidine core, and subsequent functionalization.

Step 1: Synthesis of 2-amino-3-carbethoxy-4,5-disubstituted-thiophene

-

A ketone, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol. The reaction is often heated under reflux or in a microwave reactor.

Step 2: Formation of the Thienopyrimidine Core

-

The resulting 2-aminothiophene is cyclized with a reagent like formamide or by reaction with an isothiocyanate followed by cyclization to form the thienopyrimidinone core.

Step 3: Functionalization

-

The thienopyrimidine core can be further modified. For example, the 4-oxo group can be converted to a chloro group using POCl3, which can then be displaced by various amines to introduce the desired side chains that are crucial for potent Menin binding.

Conclusion and Future Directions

The development of small molecule inhibitors targeting the Menin-MLL interaction represents a significant advancement in the treatment of a subset of acute leukemias with poor prognoses. Several potent and selective inhibitors have been discovered, and some have progressed into clinical trials, showing promising early results.[3][21][27] Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and expanding the therapeutic application of Menin-MLL inhibitors to other cancers where this interaction may play a role. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. hwpi.harvard.edu [hwpi.harvard.edu]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. [Table, Assays]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]

- 14. books.rsc.org [books.rsc.org]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. researchgate.net [researchgate.net]

- 17. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]

- 18. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 22. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. bmglabtech.com [bmglabtech.com]

Structural Biology of the Menin-MI-10376 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menin, a scaffold protein encoded by the MEN1 gene, is a critical oncogenic cofactor in acute leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene. The interaction between menin and MLL fusion proteins is essential for the leukemogenic transcriptional program, making it a prime therapeutic target. Small molecule inhibitors that disrupt the menin-MLL interaction have shown significant promise in preclinical and clinical settings. This technical guide provides an in-depth overview of the structural biology of the menin-inhibitor complex, with a focus on MI-10376 and its closely related thienopyrimidine analogs. While a specific crystal structure for the menin-MI-10376 complex is not publicly available, the wealth of structural data for its precursors, such as MI-2 and MI-503, allows for a detailed and accurate inference of its binding mode and mechanism of action. This guide summarizes the key structural features, quantitative binding data, and detailed experimental protocols relevant to the study of this important class of inhibitors.

The Menin-MLL Interaction in Leukemia

Menin itself does not possess enzymatic activity but acts as a crucial adaptor protein that brings together various chromatin-modifying enzymes and transcription factors. In the context of MLL-rearranged leukemias, the N-terminal portion of the MLL fusion protein binds directly to a deep pocket on the surface of menin. This interaction is critical for tethering the MLL fusion protein to chromatin at specific gene loci, including the HOXA gene cluster, leading to their aberrant expression and ultimately driving leukemogenesis.[1][2][3]

The interaction between menin and MLL is bivalent, involving two motifs on MLL: a high-affinity menin-binding motif 1 (MBM1) and a lower-affinity MBM2.[4][5] Small molecule inhibitors, including those of the thienopyrimidine class to which MI-10376 belongs, are designed to bind to the MBM1 pocket on menin, thereby competitively inhibiting the menin-MLL interaction.[2][4]

Signaling Pathway

The following diagram illustrates the central role of the menin-MLL interaction in MLL-rearranged leukemia and its inhibition by small molecules like MI-10376.

Structural Basis of Menin Inhibition by the Thienopyrimidine Class

High-resolution crystal structures of menin in complex with thienopyrimidine inhibitors such as MI-2 and MI-503 have provided a detailed understanding of their binding mode.[1][4][6] These inhibitors occupy the same hydrophobic pocket on menin that binds the MBM1 of MLL.

The thienopyrimidine core of these molecules forms key hydrogen bonds with the side chains of Tyr276 and Asn282 in the menin pocket.[4] The various substituents on the thienopyrimidine scaffold extend into different sub-pockets, allowing for the optimization of potency and pharmacokinetic properties. For instance, MI-10376 is a derivative of this class, and its structure is designed to enhance these interactions. The binding of these inhibitors physically blocks the association of MLL, leading to the disruption of the leukemogenic transcriptional complex.

Quantitative Data on Menin-Inhibitor Interactions

The binding affinity and inhibitory potency of the thienopyrimidine class of menin inhibitors have been extensively characterized using various biophysical techniques. The following table summarizes key quantitative data for compounds closely related to MI-10376.

| Compound | Target | Assay | Kd (nM) | IC50 (nM) | Reference |

| MI-2 | Menin | FP | 158 | 446 | [7] |

| MI-2-2 | Menin | ITC | 22 | - | [2][5] |

| Menin-MBM1 | FP | - | 46 | [2][5] | |

| Menin-MLL (bivalent) | FP | - | 520 | [5] | |

| MI-463 | Menin-MLL | FP | - | 15.3 | [7] |

| MI-503 | Menin | ITC | ~10 | - | [4] |

| Menin-MLL | FP | - | 14.7 | [7] | |

| MI-1481 | Menin-MLL | FP | - | 3.6 | [4][7] |

FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry.

Experimental Protocols

Detailed methodologies are crucial for the successful study of menin-inhibitor interactions. Below are protocols for key experiments, synthesized from the available literature.[2][4][6]

Protein Expression and Purification for Crystallography

-

Construct: Human menin (residues 1-550) is cloned into a pET vector with an N-terminal His6-tag.

-

Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and cells are incubated overnight at 18°C.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Cells are lysed by sonication.

-

Purification:

-

The lysate is cleared by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column.

-

The column is washed with lysis buffer containing 20 mM imidazole.

-

Menin is eluted with lysis buffer containing 250 mM imidazole.

-

The His6-tag is cleaved by incubating with TEV protease overnight at 4°C.

-

The protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT.

-

Protein purity is assessed by SDS-PAGE.

-

X-ray Crystallography

-

Complex Formation: Purified menin is incubated with a 3-fold molar excess of the inhibitor (e.g., MI-10376) for 1 hour at 4°C.

-

Crystallization: The menin-inhibitor complex is concentrated to 10-15 mg/mL. Crystallization screening is performed using the sitting-drop vapor diffusion method at 20°C by mixing the complex with an equal volume of reservoir solution. Typical crystallization conditions for menin complexes are 0.1 M MES pH 6.5, 20% PEG 8000, and 0.2 M ammonium sulfate.

-

Data Collection: Crystals are cryo-protected using the reservoir solution supplemented with 20% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination: Data are processed and scaled using standard software (e.g., HKL2000). The structure is solved by molecular replacement using a previously determined menin structure (e.g., PDB ID: 4GQ6) as the search model. The inhibitor is then modeled into the electron density map, and the structure is refined.[3]

Fluorescence Polarization (FP) Assay

-

Principle: This assay measures the disruption of the menin-fluorescently labeled MLL peptide interaction by an unlabeled inhibitor.

-

Reagents:

-

Purified menin protein.

-

Fluorescein-labeled MLL peptide (e.g., MBM1 or a bivalent MLL fragment).

-

Test inhibitor (e.g., MI-10376).

-

Assay buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

-

Procedure:

-

A constant concentration of menin and the fluorescently labeled MLL peptide are incubated in the assay buffer. The concentrations are chosen to be around the Kd of the interaction to ensure a sensitive assay window.

-

Serial dilutions of the test inhibitor are added to the mixture.

-

The reaction is incubated at room temperature for 1-2 hours to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate filters (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization as a function of inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Instrumentation: A sensitive isothermal titration calorimeter is used.

-

Procedure:

-

Purified menin is placed in the sample cell.

-

The inhibitor is loaded into the injection syringe at a concentration 10-20 times that of the protein.

-

The inhibitor is titrated into the protein solution in small aliquots at a constant temperature (e.g., 25°C).

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis: The resulting binding isotherm is analyzed using the instrument's software to fit a binding model (e.g., one-site binding) and determine the Kd, n, and ΔH.

Conclusion

The structural and biophysical characterization of the menin-MLL interaction has been instrumental in the development of potent and specific inhibitors like MI-10376. While a dedicated crystal structure for MI-10376 is not yet in the public domain, the extensive structural data for its analogs provide a robust framework for understanding its mechanism of action. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate this important therapeutic target. The continued exploration of the structural biology of menin-inhibitor complexes will undoubtedly pave the way for the design of next-generation therapeutics for MLL-rearranged leukemias.

References

- 1. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

A New Generation of Menin-MLL1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between menin and the MLL1 (KMT2A) protein is a critical dependency in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements or NPM1 mutations. A new generation of small molecule inhibitors targeting this protein-protein interaction has emerged as a promising therapeutic strategy. These agents have demonstrated impressive preclinical activity and compelling clinical responses in heavily pre-treated patient populations, leading to the recent FDA approval of the first-in-class agent, revumenib. This technical guide provides an in-depth overview of the core science behind this novel class of drugs, including their mechanism of action, key preclinical and clinical data, and detailed experimental protocols for their evaluation.

The Menin-MLL1 Interaction: A Key Oncogenic Driver

Menin, encoded by the MEN1 gene, acts as a scaffold protein that plays a crucial role in regulating gene expression. In the context of certain acute leukemias, menin binds to the N-terminus of the MLL1 protein or its oncogenic fusion partners (e.g., MLL-AF4, MLL-AF9). This interaction is essential for tethering the MLL1 complex to chromatin at specific gene loci, leading to the aberrant upregulation of key leukemogenic genes, most notably HOX (especially HOXA9) and MEIS1.[1][2] These genes are critical for maintaining a proliferative and undifferentiated state in leukemia cells.

The dependency on the menin-MLL1 interaction is a hallmark of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with KMT2A rearrangements, as well as AML with NPM1 mutations.[1] Menin inhibitors function by competitively binding to a hydrophobic pocket on menin, thereby disrupting its interaction with MLL1. This leads to the downregulation of the HOX/MEIS1 transcriptional program, inducing differentiation and apoptosis in leukemic blasts.[2]

Signaling Pathways and Mechanism of Action

The core mechanism of action of menin-MLL1 inhibitors is the disruption of the menin-MLL1 protein-protein interaction, which has downstream effects on gene expression and cellular phenotype.

Quantitative Data on a New Generation of Menin-MLL1 Inhibitors

Several menin-MLL1 inhibitors are currently in clinical development, with revumenib and ziftomenib being the most advanced. The following tables summarize key in vitro potency and clinical efficacy data for some of these novel agents.

Table 1: In Vitro Activity of Menin-MLL1 Inhibitors

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| MI-3454 | Proliferation | MV4-11 (MLL-AF4) | <50 | [3] |

| MI-503 | Proliferation | HepG2 | 14 | [4] |

| KO-539 (Ziftomenib) | Proliferation | OCI-AML3 (NPM1c) | Potent Inhibition | [5] |

| KO-539 (Ziftomenib) | Proliferation | MOLM13 (MLL-AF9) | Potent Inhibition | [5] |

| VTP50469 | Proliferation | MLL-r cell lines | 13-37 | [6] |

| DS-1594a | MENIN-MLL Interaction | Biochemical Assay | ≤ 50 | [7] |

| JNJ-75276617 (Bleximenib) | Proliferation | KMT2Ar/NPM1m AML | >95.5-fold selectivity | [2] |

| D0060-319 | MENIN-MLL Interaction | FP Binding Assay | 7.46 | [8] |

| D0060-319 | Proliferation | MV4-11 | 4.0 | [8] |

| D0060-319 | Proliferation | MOLM-13 | 1.7 | [8] |

Table 2: Clinical Efficacy of Menin-MLL1 Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia

| Drug | Trial (Phase) | Patient Population | CR/CRh Rate | ORR | Reference |

| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 1/2) | R/R KMT2Ar Leukemia (Adults) | 28% | 59% | [2] |

| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | R/R KMT2Ar Leukemia | 23% | 63% | |

| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | R/R NPM1m AML | 47% (at 200/300mg) | 59% | [9] |

| Bleximenib (JNJ-75276617) | Phase 1 | R/R KMT2Ar/NPM1m Leukemia | N/A | Encouraging Activity | [2][10] |

| DSP-5336 | Phase 1/2 | R/R AML | N/A | Well-tolerated | [11] |

CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery; ORR: Overall Response Rate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of menin-MLL1 inhibitors.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the inhibition of the menin-MLL1 interaction in a biochemical setting.

References

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction: IMPLICATIONS FOR TARGETING MIXED LINEAGE LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the HOXA9/MEIS1 Axis in Acute Myeloid Leukemia: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no direct evidence linking the compound MEN-10376 to the regulation of HOXA9 and MEIS1 gene expression. MEN-10376 is characterized as a selective tachykinin NK-2 receptor antagonist.[1][2][3][4] This document will provide a detailed technical guide on the established role of the HOXA9 and MEIS1 oncogenic axis in acute myeloid leukemia (AML), a critical area of research in oncology. A separate summary of the known characteristics of MEN-10376 is also provided.

The Central Role of HOXA9 and MEIS1 in Acute Myeloid Leukemia

The homeobox A9 (HOXA9) and Myeloid Ecotropic Viral Integration Site 1 (MEIS1) transcription factors are master regulators of normal hematopoiesis that are frequently overexpressed in AML and are strongly associated with a poor prognosis.[5] Their collaboration is a key driver of leukemogenesis, promoting cell proliferation, blocking differentiation, and enhancing the self-renewal of leukemic stem cells.

Molecular Mechanism of HOXA9 and MEIS1 Cooperation

HOXA9 and MEIS1 function as a heterodimeric complex to regulate the expression of a wide array of downstream target genes. While HOXA9 can bind to DNA, its oncogenic activity is significantly potentiated by its interaction with MEIS1. MEIS1 itself does not induce leukemia but acts as a critical accelerator of HOXA9-driven leukemogenesis. This cooperative action is essential for the full-blown leukemic phenotype.

Several upstream genetic alterations can lead to the deregulation of HOXA9 and MEIS1, including:

-

MLL (Mixed Lineage Leukemia) gene rearrangements: MLL fusion proteins directly upregulate HOXA9 and MEIS1 expression, which is a hallmark of MLL-rearranged AML.[6][7]

-

NUP98-HOXA9 fusion: The fusion of the nucleoporin 98 (NUP98) gene with HOXA9 results in a potent oncoprotein.[8]

-

NPM1 mutations: Mutations in the nucleophosmin 1 (NPM1) gene can also lead to increased HOXA9 expression.[5][8]

The HOXA9/MEIS1 complex recruits other cofactors, such as PBX3, and epigenetic modifiers like the histone acetyltransferase p300/CBP to activate their target genes.[5][9]

Downstream Targets and Signaling Pathways of the HOXA9/MEIS1 Axis

The HOXA9/MEIS1 complex orchestrates a complex transcriptional network that drives leukemogenesis. Key downstream targets and their functions are summarized in the table below.

| Target Gene | Function in Leukemogenesis | References |

| FLT3 | A receptor tyrosine kinase that promotes cell proliferation and survival. | [5][6] |

| LMO2 | A transcriptional regulator involved in hematopoietic stem cell development and leukemogenesis. | [6] |

| BCL2 | An anti-apoptotic protein that promotes the survival of leukemic cells. | [6][9] |

| c-Myb | A proto-oncogene that regulates cell proliferation and differentiation. | |

| SCUBE1 | Promotes activation of the FLT3-LYN signaling axis. | [6] |

| INK4A/B | Repression of these cell cycle inhibitors by HOXA9 promotes cell cycle progression. | [10] |

The intricate interplay of these downstream effectors results in the aggressive phenotype of HOXA9/MEIS1-driven AML.

Caption: The HOXA9/MEIS1 signaling pathway in AML.

Experimental Methodologies for Studying Gene Expression in AML

Investigating the effects of potential therapeutic compounds on gene expression in AML typically involves a combination of in vitro and in vivo models.

In Vitro Assays

-

Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) or primary patient-derived AML cells are cultured.

-

Compound Treatment: Cells are treated with the compound of interest at various concentrations and for different durations.

-

RNA Isolation: Total RNA is extracted from the treated and control cells.

-

Gene Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression levels of specific genes like HOXA9 and MEIS1.

-

RNA-Sequencing (RNA-Seq): For a global, unbiased analysis of the entire transcriptome to identify all genes and pathways affected by the compound.

-

In Vivo Models

-

Patient-Derived Xenografts (PDX): Immunocompromised mice are engrafted with primary human AML cells. These models are crucial for assessing the in vivo efficacy and pharmacodynamics of a drug.

-

Treatment and Monitoring: Once leukemia is established, mice are treated with the test compound. Disease progression is monitored by measuring the percentage of human leukemic cells in the peripheral blood and bone marrow.

-

Gene Expression Analysis: At the end of the study, leukemic cells are isolated from the mice and subjected to gene expression analysis as described for the in vitro assays.

References

- 1. N-terminal truncated analogs of men 10376 as tachykinin NK-2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Tachykinin NK2 receptor antagonist-MEN 10376 - Creative Peptides [creative-peptides.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]

- 8. mdpi.com [mdpi.com]

- 9. Role of HOXA9 in leukemia: dysregulation, cofactors and essential targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MEN-10376 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEN-10376 is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor. The tachykinin family of neuropeptides, including Neurokinin A (NKA), and their receptors are implicated in various physiological processes. Notably, the NKA/NK2 receptor signaling axis has been shown to play a role in the proliferation of several cancer cell types. Overexpression of the NK2 receptor has been observed in various malignancies, making it a potential therapeutic target. These application notes provide a detailed protocol for an in vitro cell proliferation assay to evaluate the anti-proliferative effects of MEN-10376 on cancer cell lines known to express the NK2 receptor, such as the triple-negative breast cancer cell line MDA-MB-231 and the colon cancer cell line DLD-1.

Data Presentation

Table 1: Anti-proliferative Activity of MEN-10376 on Cancer Cell Lines

| Cell Line | Tissue of Origin | MEN-10376 IC50 (µM) | Incubation Time (hours) | Assay Method |

| MDA-MB-231 | Breast Adenocarcinoma | User-defined | 72 | MTT Assay |

| DLD-1 | Colorectal Adenocarcinoma | User-defined | 72 | MTT Assay |

| User-defined | User-defined | User-defined | User-defined | User-defined |

IC50 values should be determined from dose-response curves of at least three independent experiments.

Experimental Protocols

A common and reliable method for assessing cell proliferation and viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTT Cell Proliferation Assay

Materials:

-

MEN-10376

-

Human breast adenocarcinoma cell line (MDA-MB-231) or human colon adenocarcinoma cell line (DLD-1)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture:

-

Culture MDA-MB-231 or DLD-1 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of MEN-10376 in a suitable solvent (e.g., DMSO or sterile water).

-

Prepare serial dilutions of MEN-10376 in culture medium to achieve the desired final concentrations.

-

After 24 hours of cell attachment, carefully remove the medium from each well and add 100 µL of the medium containing the different concentrations of MEN-10376. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

After the 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of MEN-10376 using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the MEN-10376 concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, from the dose-response curve.

-

Signaling Pathways and Visualizations

MEN-10376 Experimental Workflow

The following diagram illustrates the key steps in the in vitro cell proliferation assay for evaluating MEN-10376.

Caption: Experimental workflow for the MEN-10376 cell proliferation assay.

MEN-10376 Mechanism of Action: NK2 Receptor Signaling Pathway

MEN-10376 acts as an antagonist to the NK2 receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, Neurokinin A (NKA), to the NK2 receptor typically initiates a signaling cascade that can promote cell proliferation. MEN-10376 blocks this interaction, thereby inhibiting downstream signaling.

Caption: MEN-10376 inhibits the NK2 receptor signaling pathway.

Application Notes and Protocols for a Randomized Three-Arm Control Trial to Examine the Efficacy of Two Distinct Mobile Health Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proliferation of mobile health (mHealth) applications presents a significant opportunity to deliver accessible and scalable interventions for a variety of health concerns. However, rigorous evaluation of their efficacy is crucial before widespread implementation.[1][2] This document provides a detailed protocol for a randomized, three-arm controlled trial designed to assess the efficacy of two distinct mHealth applications, "MindEase" and "CogniFit," against a waitlist control group for the reduction of perceived stress in adults.

MindEase is a mindfulness and meditation-based application designed to reduce stress by training users in mindfulness exercises, breathing techniques, and guided meditations. The purported mechanism involves down-regulation of the sympathetic nervous system and modulation of the hypothalamic-pituitary-adrenal (HPA) axis.

CogniFit is a cognitive training application that aims to reduce stress by improving cognitive control and emotional regulation through a series of gamified exercises. The proposed mechanism centers on enhancing prefrontal cortex activity, thereby improving top-down control of emotional responses.

This protocol outlines the study design, participant recruitment, intervention arms, data collection procedures, and statistical analysis plan. Adherence to these guidelines will ensure the generation of high-quality data to robustly evaluate the efficacy of these two mHealth interventions.[3][4]

Experimental Protocols

Study Design

A three-arm, parallel-group, randomized controlled trial will be conducted.[5][6][7] Participants will be randomly assigned to one of three groups in a 1:1:1 ratio:

-

Arm 1: MindEase Intervention Group

-

Arm 2: CogniFit Intervention Group

-

Arm 3: Waitlist Control Group

The study will consist of a baseline assessment (Week 0), an 8-week intervention period, and post-intervention assessments at Week 8 and a follow-up at Week 12.

Participant Recruitment and Eligibility

Participants will be recruited through online advertisements, social media, and partnerships with local community organizations. Interested individuals will be directed to a secure online screening questionnaire to assess eligibility.

Inclusion Criteria:

-

Age 18-65 years.

-

Self-reported moderate to high levels of perceived stress (Perceived Stress Scale score > 13).

-

Owns a smartphone (iOS or Android).

-

Willing and able to provide informed consent.

Exclusion Criteria:

-

Currently participating in another stress-reduction program or clinical trial.

-

Currently practicing mindfulness or cognitive training for more than 15 minutes per week.

-

A current diagnosis of a severe mental health condition (e.g., schizophrenia, bipolar disorder).

-

Inability to read and understand the study materials in English.

Randomization and Blinding

Eligible participants will be randomized using a computer-generated random number sequence. Due to the nature of the intervention, blinding of participants is not possible. However, data analysts will be blinded to group allocation.

Intervention Protocols

Arm 1: MindEase Intervention Participants will be instructed to download the MindEase application and engage with the content for a minimum of 10 minutes per day, 5 days per week, for 8 weeks. The app will provide daily guided mindfulness meditations, breathing exercises, and educational content on stress management. Usage data (e.g., frequency and duration of sessions) will be collected passively by the app.

Arm 2: CogniFit Intervention Participants will be instructed to download the CogniFit application and complete the cognitive training exercises for a minimum of 15 minutes per day, 5 days per week, for 8 weeks. The app will provide a personalized training program targeting attention, memory, and executive functions. Usage data will be collected passively by the app.

Arm 3: Waitlist Control Group Participants in the waitlist control group will be informed that they will receive free access to both applications after the 12-week study period. They will not receive any intervention during the study but will complete all assessments. This design controls for the passage of time and the potential effects of repeated testing.[7]

Data Collection

Data will be collected at baseline (Week 0), post-intervention (Week 8), and follow-up (Week 12) via secure online questionnaires.[8]

Primary Outcome Measure:

-

Perceived Stress Scale (PSS): A 10-item self-report questionnaire to measure the degree to which situations in one's life are appraised as stressful.

Secondary Outcome Measures:

-

Generalized Anxiety Disorder 7-item (GAD-7) Scale: A self-report questionnaire for screening and measuring the severity of generalized anxiety disorder.

-

Patient Health Questionnaire 9-item (PHQ-9): A self-report questionnaire for screening and measuring the severity of depression.

-

Five Facet Mindfulness Questionnaire (FFMQ): A self-report measure of mindfulness.

-

Cognitive and Affective Mindfulness Scale-Revised (CAMS-R): A self-report measure of mindfulness.

-